molecular formula C9H13NO3 B3060150 2-Methoxy-3-(2-methoxyethoxy)pyridine CAS No. 1820711-09-8

2-Methoxy-3-(2-methoxyethoxy)pyridine

Cat. No.: B3060150
CAS No.: 1820711-09-8
M. Wt: 183.20
InChI Key: SJOPCBLPDXZLHJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Registry Number 1820711-09-8 and a molecular formula of C9H13NO3, corresponding to a molecular weight of 183.20 g/mol . This pyridine derivative is characterized by its specific structure, which can be represented by the SMILES notation COCCOC1=CC=CN=C1OC . Pyridine derivatives are versatile building blocks in organic synthesis and medicinal chemistry, frequently serving as key intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, structurally related pyridine compounds are integral to the synthesis of several therapeutically used substances, demonstrating the value of this chemical class in pharmaceutical research . As a specialized reagent, it is intended for use in research and development activities, such as method development and analytical testing in a laboratory setting. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(2-methoxyethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-6-7-13-8-4-3-5-10-9(8)12-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPCBLPDXZLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277109
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
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Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-09-8
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methoxy-3-(2-methoxyethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methoxy 3 2 Methoxyethoxy Pyridine and Its Derivatives

Strategies for the Pyridine (B92270) Core Construction

The assembly of the pyridine ring itself is the foundational step in the synthesis. Modern organic synthesis offers a plethora of methods, ranging from classical condensation reactions to contemporary transition-metal-catalyzed processes.

Cyclization and Heteroaromatization Approaches

Cyclization strategies build the pyridine ring from acyclic precursors through intramolecular bond formation, followed by an aromatization step. These methods are valued for their ability to construct highly functionalized pyridine cores from readily available starting materials.

One of the most well-established methods is the Hantzsch Pyridine Synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetric derivatives. The initial reaction forms a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the aromatic pyridine ring.

Another powerful method is the Bohlmann-Rahtz Pyridine Synthesis , which involves the reaction of an enamine with an ethynyl (B1212043) ketone. This two-step process begins with a Michael addition to form an aminodiene intermediate, which then undergoes a cyclodehydration reaction upon heating to yield a 2,3,6-trisubstituted pyridine with excellent regiocontrol. Recent advancements have demonstrated that this reaction can be performed in a single step under continuous flow processing with a Brønsted acid catalyst.

De Novo Pyridine Synthesis

De novo synthesis refers to the construction of the pyridine ring from non-heterocyclic starting materials, offering high flexibility in substituent placement. These methods often employ pericyclic reactions or transition-metal catalysis.

Inverse-electron-demand Diels-Alder reactions are a favored modern approach. This strategy involves the [4+2] cycloaddition of an electron-rich dienophile (an alkene or alkyne) with an electron-poor 1-azadiene, often embedded within another heterocyclic ring like a triazine or oxazole. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, extruding a stable molecule and leaving the desired substituted pyridine.

Electrocyclization reactions of 3-azatrienes provide another route. These precursors can be generated in situ from various starting materials, including α,β,γ,δ-unsaturated ketones and ammonium (B1175870) formate, and upon cyclization and subsequent oxidation, they yield the aromatic pyridine product. This methodology is particularly useful for creating polysubstituted pyridines.

Pyridine Synthesis Method Precursors Key Features Typical Substitution Pattern
Hantzsch Synthesis Aldehyde, β-ketoesters, AmmoniaForms a 1,4-dihydropyridine intermediate; requires oxidation.Symmetrical 2,6-dialkyl-3,5-dicarboxylate pyridines (can be modified for asymmetry).
Bohlmann-Rahtz Synthesis Enamine, Ethynyl KetoneHigh regiocontrol; can be performed in one or two steps.2,3,6-Trisubstituted pyridines.
Inverse Demand Diels-Alder Heterocyclic Azadienes, Alkenes/AlkynesInvolves cycloaddition followed by retro-Diels-Alder; versatile.Highly variable, depends on precursors.
3-Azatriene Electrocyclization Unsaturated Imines/OximesInvolves a 6π electrocyclization followed by oxidation.Polysubstituted pyridines.

Regioselective Introduction of Methoxy (B1213986) and Methoxyethoxy Functionalities

Once the pyridine core is available, or if starting from a pre-functionalized pyridine, the targeted introduction of the methoxy and methoxyethoxy groups at the C2 and C3 positions, respectively, is critical. The electronic nature of the pyridine ring heavily influences the strategy. The electron-withdrawing effect of the nitrogen atom makes the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto a pyridine ring. This reaction requires a pyridine substrate bearing a good leaving group, typically a halogen (e.g., Cl, Br), at the target position.

The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as sodium methoxide (B1231860) (NaOMe) or sodium 2-methoxyethoxide, attacks the carbon atom bearing the leaving group. This attack is favored at the C2 and C4 positions because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Subsequent elimination of the halide ion restores aromaticity and yields the desired alkoxypyridine.

For the synthesis of 2-Methoxy-3-(2-methoxyethoxy)pyridine, a potential pathway involves starting with a 2-chloro-3-halopyridine. Sequential SNAr reactions, first with sodium methoxide and then with sodium 2-methoxyethoxide (or vice versa), could be employed. The relative reactivity of the leaving groups and the reaction conditions would need to be carefully controlled to ensure regioselectivity. Research has shown that 2-halopyridine derivatives are convenient starting materials for SNAr reactions, and the presence of electron-withdrawing groups, such as cyano groups, can further facilitate the substitution.

O-Alkylation and Etherification Strategies

An alternative strategy begins with a hydroxypyridine, which exists in tautomeric equilibrium with its corresponding pyridone form. For introducing a substituent at the C2 position, 2-hydroxypyridine (B17775) (2-pyridone) would be the relevant precursor. Alkylation of pyridones can be complex, as they are ambident nucleophiles, meaning the reaction can occur at either the nitrogen or the oxygen atom.

To achieve selective O-alkylation to form the desired 2-alkoxypyridine, specific conditions are required. The outcome of the reaction (N- vs. O-alkylation) is influenced by factors such as the alkylating agent, the solvent, the counter-ion of the pyridone salt, and the presence of catalysts. For instance, the use of silver salts of pyridones often favors O-alkylation. More recently, palladium-catalyzed methods have been developed for the regioselective O-alkylation of 2-pyridones, exploiting the coordination effect between the palladium catalyst and the pyridine nitrogen.

Method Starting Material Reagents Key Principle
Nucleophilic Aromatic Substitution (SNAr) 2-HalopyridineSodium alkoxide (e.g., NaOMe)Nucleophilic attack at the electron-deficient C2 position, stabilized by the nitrogen atom, followed by elimination of the halide.
O-Alkylation of 2-Pyridone 2-Hydroxypyridine (2-Pyridone)Alkyl halide, Base (e.g., K2CO3), potentially a catalystDeprotonation of the pyridone followed by reaction with an electrophile; conditions must be optimized to favor O-alkylation over N-alkylation.

Targeted Functionalization of the Pyridine Ring System

After the construction of the core this compound structure, further derivatization may be desired to explore structure-activity relationships. This requires methods that can selectively functionalize the remaining C-H bonds at the C4, C5, and C6 positions.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. In this strategy, a substituent on the ring directs a strong base (typically an organolithium reagent like LDA or n-BuLi) to deprotonate an adjacent C-H bond. The methoxy group at the C2 position is a known directing group. Studies on 2-methoxypyridine (B126380) have shown that lithiation with lithium dialkylamides occurs selectively at the C3 position. However, for a 2,3-disubstituted pyridine, the directing effects of both substituents and steric hindrance would influence the site of deprotonation, potentially allowing for functionalization at the C4 position. The resulting organolithium intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group.

Transition-metal-catalyzed C-H functionalization has emerged as a step-economical alternative that avoids the use of pre-functionalized substrates or strong bases. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and potential catalyst inhibition by the nitrogen lone pair, significant progress has been made. For a substituted methoxypyridine, palladium-mediated reactions could potentially be used to introduce aryl or vinyl groups at specific positions, guided by the electronic and steric environment of the substrate.

Halogenation provides another avenue for further modification. Introducing a bromine or iodine atom onto the ring creates a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A recently developed method allows for the selective halogenation of the 3-position of pyridines by a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. While this is typically for the 3-position, it highlights that innovative strategies can overcome the inherent reactivity patterns of the pyridine ring.

Halogenation Reactions (e.g., Chlorination, Bromination)

Halogenated pyridine derivatives are crucial intermediates in organic synthesis, serving as versatile precursors for cross-coupling reactions and other functional group interconversions. The presence of two electron-donating alkoxy groups in this compound makes the ring more susceptible to electrophilic halogenation compared to unsubstituted pyridine. However, the reaction conditions must be carefully controlled to manage regioselectivity and prevent over-halogenation.

The regiochemical outcome of electrophilic halogenation is directed by the combined influence of the two alkoxy groups. The 2-methoxy group strongly activates the 5-position, while the 3-(2-methoxyethoxy) group directs towards the 4- and 6-positions. The interplay of these electronic effects and steric hindrance determines the final substitution pattern. Common halogenating agents can be employed to introduce chlorine or bromine onto the pyridine ring.

Halogenating AgentTypical ConditionsExpected Major Regioisomer(s)Comments
N-Chlorosuccinimide (NCS)CH₃CN or DMF, room temp. to 80 °C4-chloro, 6-chloroOffers mild conditions for chlorination. Selectivity can be solvent and temperature-dependent.
N-Bromosuccinimide (NBS)CH₂Cl₂ or CCl₄, often with a radical initiator (AIBN) or light4-bromo, 6-bromoCommonly used for bromination; reaction pathway can be either electrophilic or radical-mediated.
Bromine (Br₂)Acetic acid or H₂SO₄Poly-brominated productsHarsh conditions can lead to a lack of selectivity and potential side reactions.
Sulfuryl chloride (SO₂Cl₂)Neat or in an inert solvent4-chloro, 6-chloroA reactive chlorinating agent that often requires careful temperature control.

A modern approach to achieve high regioselectivity in pyridine halogenation involves a temporary transformation of the pyridine into a more reactive Zincke imine intermediate. wikipedia.org This ring-opening, halogenation, and ring-closing sequence allows for halogenation at positions that are otherwise difficult to access directly. wikipedia.org

Directed Metalation and Functional Group Interconversion

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. uwindsor.caarkat-usa.org Both the 2-methoxy and 3-(2-methoxyethoxy) groups on the pyridine ring can function as DMGs due to the Lewis basic oxygen atoms that coordinate with lithium. uwindsor.caresearchgate.net

The relative directing ability of these groups dictates the site of metalation. Generally, an -O-carbamate is one of the strongest directing groups, followed by amides and then alkoxy groups like methoxy. arkat-usa.org In the case of this compound:

The 2-methoxy group directs deprotonation to the 3-position, which is already substituted.

The 3-(2-methoxyethoxy) group directs deprotonation to the 2- and 4-positions.

Given that the 2-position is sterically hindered and electronically influenced by the adjacent methoxy group, the most probable site for directed lithiation is the 4-position . The resulting 4-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

Reagent SystemElectrophile (E+)Product (after quenching)
1. n-BuLi or s-BuLi / THF, -78 °CI₂4-iodo derivative
1. LDA or LTMP / THF, -78 °CDMF4-formyl derivative (aldehyde)
1. n-BuLi / TMEDA, -78 °CCO₂4-carboxylic acid derivative
1. s-BuLi / THF, -78 °CB(OMe)₃4-boronic acid derivative
1. n-BuLi / THF, -78 °CTMSCl4-trimethylsilyl derivative

The functional groups introduced via DoM can be further converted into other valuable moieties, highlighting the versatility of this approach for elaborating the pyridine scaffold. rsc.org

Carbon-Hydrogen Bond Functionalization Approaches

Direct C-H bond functionalization has become a highly desirable synthetic strategy due to its atom and step economy. beilstein-journals.org However, the functionalization of pyridines presents a challenge due to the ring's electron-deficient nature, which typically requires harsh reaction conditions. researchgate.netnih.gov The presence of two electron-donating alkoxy groups in this compound mitigates this electron deficiency, making the scaffold more amenable to C-H functionalization, particularly through transition-metal-catalyzed pathways. nih.gov

Recent advances have focused on achieving regioselectivity at the distal positions of pyridines (C3, C4, and C5), which are traditionally difficult to functionalize. nih.govwikipedia.org For the given scaffold, C-H functionalization could be directed to the C4, C5, or C6 positions.

C4-Functionalization: Rh(III)-catalyzed hydroarylation of alkynes could potentially be directed to the C4 position by the 3-alkoxy group. nih.gov

C5-Functionalization: The 2-methoxy group could direct C-H activation to the C5 position, although this is less common than C3 or C6 functionalization.

C6-Functionalization: The pyridine nitrogen itself can act as a directing group, often favoring functionalization at the C2 and C6 positions. With the C2 position blocked, C6 becomes a likely site for reactions like palladium-catalyzed C-H arylation.

These reactions typically employ transition-metal catalysts (e.g., Pd, Rh, Ru, Ir) and often require a directing group to achieve high regioselectivity. beilstein-journals.orgnih.gov The inherent directing ability of the existing alkoxy groups and the pyridine nitrogen can be exploited to guide the introduction of new alkyl, aryl, or other functional groups without pre-functionalization.

Cross-Coupling Reactions Utilizing this compound Scaffolds

Once functionalized, typically with a halogen or a boron moiety, the this compound scaffold becomes a valuable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov A halogenated derivative of this compound (e.g., the 4-bromo or 6-chloro derivative) would be an excellent electrophilic partner in this reaction. The electron-rich nature of the pyridine ring can facilitate the initial oxidative addition step of the catalytic cycle. mdpi.com

The reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.gov

General Reaction Scheme: (Where X = Cl, Br, I, OTf and R' = Aryl, Vinyl, Alkyl)

Boronic Acid and Pinacol Ester Derivatives as Coupling Partners

Alternatively, the this compound scaffold can be converted into a nucleophilic coupling partner by synthesizing its corresponding boronic acid or boronic ester derivative. strath.ac.ukThis is typically achieved by reacting a lithiated intermediate (generated from a halogenated precursor via lithium-halogen exchange or from the parent heterocycle via DoM) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup. rsc.orgPinacol esters are often preferred due to their stability and ease of handling compared to boronic acids. google.com These boron-containing derivatives can then be coupled with a wide variety of aryl or heteroaryl halides and triflates to construct complex biaryl structures.

Boron Reagent TypeKey FeaturesTypical Synthesis
Boronic Acid (Ar-B(OH)₂)Commonly used; can be prone to dehydration to form boroxines.Hydrolysis of a boronic ester.
Pinacol Boronic Ester (Ar-BPin)Crystalline, stable, and easily purified by chromatography.< google.com/td> Reaction of a Grignard or organolithium reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (iPrOBPin).< nih.gov/td>
MIDA Boronic Ester (Ar-BMIDA)Highly stable, air- and moisture-tolerant solids; designed for slow release of the boronic acid for controlled coupling.Esterification of a boronic acid with N-methyliminodiacetic acid (MIDA).
Potassium Trifluoroborate (Ar-BF₃K)Crystalline, air- and moisture-stable salts.Reaction of a boronic acid with KHF₂.
Mechanistic Insights into Transmetalation Processes

The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govThe transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and has been the subject of extensive mechanistic study. organic-chemistry.org It is now widely accepted that the transmetalation does not occur with the neutral boronic acid itself. Instead, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex, such as a tetracoordinate boronate species [R-B(OH)₃]⁻. illinois.edu Two primary pathways for transmetalation are often proposed:

The Boronate Pathway: The oxidative addition product, LₙPd(Ar)(X), reacts directly with the activated tetracoordinate arylboronate [Ar'B(OR)₃]⁻. This is often considered the dominant pathway, especially under biphasic conditions or with the use of phase-transfer catalysts. organic-chemistry.org2. The Oxo-Palladium Pathway: The halide ligand (X) on the palladium complex is first exchanged with a hydroxide (B78521) or alkoxide from the base to form a more reactive LₙPd(Ar)(OR) species. This complex then reacts with the neutral boronic acid.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Beyond the more common Suzuki and Stille couplings, Sonogashira and Negishi reactions offer unique advantages for the synthesis of complex pyridine derivatives.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties onto the pyridine core, which can serve as versatile handles for further functionalization. The reaction is typically carried out under mild, basic conditions, often using an amine base that can also function as the solvent. wikipedia.org For the synthesis of derivatives of this compound, a suitable precursor such as 3-bromo-2-methoxypyridine (B87399) could be coupled with a terminal alkyne. The general mechanism involves a palladium cycle and a copper cycle, where the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org While specific examples coupling 3-halo-2-methoxypyridines with 2-methoxyethoxy-containing alkynes are not prevalent in literature, the methodology has been successfully applied to a wide range of substituted bromopyridines. scirp.orgbeilstein-journals.org

Table 1: General Conditions for Sonogashira Coupling of Halopyridines

Parameter Typical Conditions
Aryl Halide 3-Bromo-2-methoxypyridine (or other substituted halopyridines)
Alkyne Terminal alkyne (e.g., Phenylacetylene, 2-methyl-3-butyn-2-ol)
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst CuI
Base NEt₃, Piperidine, DBU
Solvent THF, DMF, Toluene

| Temperature | Room Temperature to 100°C |

This table represents generalized conditions and may require optimization for specific substrates. scirp.orgbeilstein-journals.orgnih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles. nih.gov For the synthesis of analogues, a 2-pyridylzinc reagent can be coupled with various aryl halides, or conversely, a 3-halo-2-methoxypyridine can be coupled with an organozinc compound. orgsyn.orgnih.gov The preparation of pyridylzinc halides can be achieved through direct insertion of activated zinc into a pyridyl halide or by transmetalation from a pyridyllithium species. orgsyn.org These organozinc reagents have been shown to be excellent nucleophiles in cross-coupling, often proceeding at room temperature and avoiding issues like protodeboronation seen with some heteroarylboronic acids. nih.gov The development of solid, air-stable 2-pyridylzinc reagents has further increased the utility and operational simplicity of this method. nih.gov

Synthesis of Advanced Intermediates and Analogues

Preparation of Boronic Acid Derivatives

Boronic acids and their esters are crucial intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of (2-methoxypyridin-3-yl)boronic acid is a key step toward creating a versatile building block for the elaboration of the this compound scaffold.

A common route to this intermediate begins with a halogenated precursor, such as 2-bromo-3-methoxypyridine. The synthesis typically involves a halogen-metal exchange reaction at low temperatures. The bromopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to generate a highly reactive pyridyllithium species. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.com The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired (2-methoxypyridin-3-yl)boronic acid. organoborons.comsigmaaldrich.com This boronic acid is a stable, solid compound that can be readily used in subsequent palladium-catalyzed coupling reactions. sigmaaldrich.com

Table 2: Synthesis of (2-methoxypyridin-3-yl)boronic acid

Precursor Reagents Product Key Steps

This table summarizes a representative synthetic pathway. google.com

Chloro- and Bromo-Substituted Analogues

Halogenated pyridines are fundamental precursors for a vast array of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. The preparation of chloro- and bromo-substituted analogues of 2-methoxypyridine is essential for building the core structure of the target compound and its derivatives.

2-Bromo-3-methoxypyridine is a particularly valuable intermediate. One synthetic approach involves the bromination of 3-hydroxypyridine (B118123), followed by methylation. In this method, 3-hydroxypyridine is first treated with bromine in an aqueous sodium hydroxide solution to yield 2-bromo-3-hydroxypyridine. google.com The subsequent etherification is achieved by reacting the hydroxyl group with a methylating agent like methyl iodide in the presence of a base such as sodium methoxide. google.com An alternative route involves the direct bromination of 2-nitro-3-methoxypyridine, where a brominating agent replaces the nitro group. google.com

2-Chloro-3-substituted pyridines can be synthesized via directed ortho-metalation of 2-chloropyridine. rsc.org The chlorine atom acts as a directing group, allowing for deprotonation at the C-3 position by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then react with various electrophiles to introduce functionality at the 3-position. This strategy provides a convergent route to 2,3-disubstituted pyridines, where the chlorine atom can later be displaced by a methoxy group via nucleophilic aromatic substitution. rsc.orgresearchgate.net

Table 3: Selected Synthetic Routes to Halogenated Precursors

Product Starting Material Key Reagents Reaction Type
2-Bromo-3-hydroxypyridine 3-Hydroxypyridine Br₂, NaOH(aq) Electrophilic Bromination
2-Bromo-3-methoxypyridine 2-Bromo-3-hydroxypyridine NaOMe, MeI Williamson Ether Synthesis
2-Bromo-3-methoxypyridine 2-Nitro-3-methoxypyridine Brominating agent Nucleophilic Substitution

This table highlights common methods for preparing key halogenated pyridine intermediates. google.comgoogle.comrsc.org

Alcohol and Ether Intermediates

The synthesis of the 2-methoxyethoxy side chain and its attachment to the pyridine ring are crucial steps in forming the final target molecule. This typically involves the preparation of an alcohol intermediate and a subsequent etherification reaction.

The required alcohol, 2-methoxyethanol , is a commercially available and inexpensive reagent. Its synthesis is straightforward, often involving the reaction of ethylene (B1197577) oxide with methanol.

The formation of the ether linkage at the 3-position of the pyridine ring is commonly achieved via the Williamson ether synthesis . masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with a suitable alkyl halide. masterorganicchemistry.com In this context, a precursor such as 2-methoxy-3-hydroxypyridine is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. This nucleophile is then reacted with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) to form the desired this compound.

Alternatively, the ether can be formed by reacting a halo-pyridine precursor with the alcohol. For instance, 4-chloropyridine (B1293800) hydrochloride can be reacted with various alcohols in the presence of a base like powdered sodium hydroxide in a solvent such as DMSO to yield 4-alkoxypyridines. semanticscholar.org A similar nucleophilic aromatic substitution approach could be applied to a 3-halo-2-methoxypyridine, reacting it with the sodium salt of 2-methoxyethanol.

Furthermore, hydroxymethyl groups can be introduced onto the pyridine ring, which can then be converted into other functionalities. For example, 3,4-dimethoxy-2-methylpyridine-N-oxide can be treated with acetic anhydride (B1165640) to yield 2-hydroxymethyl-3,4-dimethoxypyridine after hydrolysis. google.com This alcohol can then be chlorinated to provide a reactive site for further coupling reactions. google.comgoogle.com

Table 4: Representative Etherification Strategies

Pyridine Precursor Side-Chain Reagent Base Reaction Type
2-Methoxy-3-hydroxypyridine 2-Methoxyethyl chloride NaH Williamson Ether Synthesis
3-Halo-2-methoxypyridine 2-Methoxyethanol NaOH / NaH Nucleophilic Aromatic Substitution

This table outlines common methods for forming the ether linkage on a pyridine ring. masterorganicchemistry.comsemanticscholar.org

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY, TOCSY, DOSY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the connectivity of protons on the pyridine (B92270) ring and within the methoxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing unambiguous C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton, for instance, by connecting the methoxy (B1213986) groups to their respective positions on the pyridine ring and the ethoxy chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the preferred conformation of the flexible methoxyethoxy side chain relative to the pyridine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a spin system, which would be helpful in assigning all the protons of the methoxyethoxy group from a single correlation.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates the NMR signals of different molecules in a mixture based on their diffusion rates, which is useful for confirming the purity of the sample.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Elemental Composition Determination

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of 2-Methoxy-3-(2-methoxyethoxy)pyridine. This precise mass allows for the unambiguous determination of its elemental formula (C₉H₁₃NO₃), distinguishing it from other compounds with the same nominal mass.

Table 2: Expected HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₉H₁₄NO₃⁺ 184.0968
[M+Na]⁺ C₉H₁₃NNaO₃⁺ 206.0788

Note: These are theoretical values. Experimental verification is required.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision with an inert gas. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the methoxy groups, cleavage of the ether linkages in the side chain, and fragmentation of the pyridine ring. Analyzing these pathways would help to confirm the connectivity of the different functional groups.

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the ether linkages.

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene (B1212753) groups.

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Aromatic C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern on the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aliphatic) stretch 2850 - 3000 Medium-Strong
C=C, C=N (aromatic) stretch 1400 - 1600 Medium
C-O (ether) stretch 1000 - 1300 Strong

Note: These are generalized predictions. Experimental data is necessary for confirmation.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.

Table 2: Expected Bond Parameters for this compound based on Analogous Structures

ParameterAtoms InvolvedExpected Value
Bond LengthC-N (pyridine)~1.34 Å
Bond LengthC-C (pyridine)~1.39 - 1.40 Å
Bond AngleC-N-C (pyridine)~117°
Bond AngleC-C-C (pyridine)~118° - 124°
Torsion AngleC-O-C-CVariable (dependent on conformation)

Note: The data in this table is based on X-ray crystallographic data of similar pyridine-containing compounds.

The way molecules of "this compound" pack in a crystal lattice is determined by a variety of intermolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···N hydrogen bonds. nih.gov The crystal packing of related pyridine derivatives often reveals layered structures or three-dimensional networks stabilized by these interactions. nih.gov The specific nature and strength of these interactions influence the physical properties of the solid, such as its melting point and solubility.

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of "this compound". The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₅NO₃) to confirm the compound's purity and stoichiometry. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01110120.1160.89
HydrogenH1.0081515.127.67
NitrogenN14.007114.0077.10
OxygenO15.999347.99724.34
Total 197.234 100.00

Significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect molecular formula.

Computational and Theoretical Investigations of 2 Methoxy 3 2 Methoxyethoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of organic compounds. These methods provide deep insights into the electronic structure and geometry of molecules. For pyridine (B92270) derivatives, DFT calculations are routinely used to predict a variety of properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous pyridine compounds, this analysis is often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which provide reliable structural parameters (bond lengths, bond angles, and dihedral angles). This process is crucial as the optimized geometry is the foundation for all subsequent property calculations. Analysis of the electronic structure provides information on the distribution of electrons within the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR (¹H and ¹³C) chemical shifts. Theoretical calculations of vibrational frequencies (IR and Raman) are also performed. These computed spectra, when compared with experimental data, can confirm the molecular structure. For example, in studies of similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine, calculated vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of vibrational modes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. These orbitals' energies and spatial distributions are typically calculated and visualized to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For various pyridine derivatives, MEP maps have been used to identify reactive sites and understand intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding a molecule's photophysical properties and its behavior upon absorbing light. While TD-DFT is widely used for its efficiency, the accuracy of the results can depend on the choice of the functional, especially for certain types of electronic excitations like charge-transfer states.

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. This allows for a detailed understanding of reaction pathways and selectivity. For related methoxypyridine compounds, DFT calculations have been used to study mechanisms such as deprotometalation, elucidating the role of substituents and reagents in determining the reaction's outcome. Such studies are vital for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization and Reaction Pathway Elucidation

Understanding how a molecule reacts is fundamental to chemistry. Computational methods allow for the detailed mapping of reaction pathways, which are the routes reactants take to become products. A critical point on this path is the transition state (TS), a high-energy, transient configuration that reactants must pass through. solubilityofthings.com The characterization of this state is essential for understanding reaction mechanisms. coe.edu

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing the geometries and energies of transition states. numberanalytics.commdpi.com By mapping the potential energy surface (PES), which represents the energy of a system based on its atomic arrangement, scientists can identify the lowest energy path from reactants to products. solubilityofthings.com An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. fiveable.me For a substituted pyridine, these methods could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution, revealing whether the reaction proceeds through a stepwise or a concerted mechanism. researchgate.netnih.gov Computational studies on related pyridine and thiophene (B33073) systems have successfully used these techniques to detail reaction steps, including the formation of intermediates like Meisenheimer complexes. researchgate.netresearchgate.net

Kinetic and Thermodynamic Considerations of Reaction Steps

Chemical reactions are governed by two key factors: thermodynamics, which deals with the relative stability of reactants and products, and kinetics, which concerns the rate at which the reaction occurs. numberanalytics.comstanford.edu A reaction may be thermodynamically favorable (the products are more stable than the reactants) but kinetically unfavorable (the reaction rate is very slow) if it has a high energy barrier. jackwestin.comlibretexts.org

Computational chemistry provides the necessary energetic information to assess both aspects. fiveable.me Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated to determine the spontaneity of a reaction. numberanalytics.com Kinetic parameters are determined by calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state. stanford.edu Transition State Theory (TST) uses these calculated energies to estimate reaction rate constants. oberlin.edu For 2-Methoxy-3-(2-methoxyethoxy)pyridine, these calculations could predict the preferred products in a reaction with multiple possible outcomes by comparing the activation energies of competing pathways, distinguishing between the kinetic product (formed fastest) and the thermodynamic product (most stable). wikipedia.org Such analyses are routine in computational organic chemistry for predicting reaction outcomes under various conditions. oberlin.eduwikipedia.org

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound This table is for illustrative purposes to show the type of data generated from computational analysis.

Parameter Pathway A -> Product X Pathway B -> Product Y Unit
Activation Energy (ΔG‡) 21.5 28.0 kcal/mol
Free Energy of Reaction (ΔG) -5.0 -15.0 kcal/mol
Conclusion Kinetic Product Thermodynamic Product

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like the methoxyethoxy side chain in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and understand the energy barriers between them. researchgate.net The molecule's conformation can significantly influence its physical properties and biological activity. nih.gov

Computational methods such as semi-empirical calculations and DFT are used to explore the conformational landscape of a molecule to find its minimum energy structures. researchgate.netmdpi.com While this provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with solvent molecules in a simulated environment. nih.gov For this compound, MD simulations could reveal the preferred shapes the molecule adopts in solution, which is crucial for understanding its interactions with other molecules or biological targets. nih.gov

Table 2: Illustrative Relative Energies of Potential Conformers This table presents hypothetical data to demonstrate the output of a conformational analysis.

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Stability Ranking
1 180° (anti) 0.00 Most Stable
2 60° (gauche) 1.25 Intermediate
3 -60° (gauche) 1.25 Intermediate
4 0° (syn) 5.50 Least Stable

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. umb.sk These materials are vital for technologies like telecommunications, optical computing, and data storage. nih.gov Organic molecules with extensive π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. scielo.org.mx

Quantum chemical calculations are pivotal in the rational design of new NLO materials. umb.skresearchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately predict molecular NLO properties, including the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response. rsc.orgresearchgate.netresearchgate.net For this compound, the pyridine ring acts as a π-system, and the methoxy (B1213986) and methoxyethoxy groups act as electron donors. Computational analysis could quantify its potential as an NLO material by calculating its hyperpolarizability. scielo.org.mx Such studies help to establish structure-property relationships, guiding the synthesis of molecules with enhanced NLO activity. nih.govrsc.org

Table 3: Example of Predicted NLO Properties This table contains hypothetical NLO data for illustrative purposes.

Property Calculated Value (a.u.) Description
Dipole Moment (μ) 3.5 D Measures charge separation
Average Polarizability (α) 95 x 10⁻²⁴ esu Linear response to electric field
First Hyperpolarizability (β_tot) 150 x 10⁻³⁰ esu Second-order NLO response

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Studies via Computational Modeling

The core goal of rational molecular design is to understand how a molecule's structure dictates its properties and biological activity. unifap.br Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies aim to establish these connections. nih.govnih.gov Computational modeling, through methods like Quantitative Structure-Activity Relationship (QSAR), creates mathematical models that correlate a molecule's features with its observed activity or properties. jocpr.com

These models use "molecular descriptors"—numerical values that encode a molecule's steric, electronic, and lipophilic characteristics. nih.govnih.gov By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules. jocpr.com For this compound, a QSAR study could be part of a larger analysis of substituted pyridines to predict properties like antiproliferative activity or receptor binding affinity. nih.govnih.gov These computational models accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. unifap.brdigitellinc.com

Table 4: Hypothetical Molecular Descriptors for a QSAR Model This table illustrates the types of descriptors used in computational SAR/SPR studies.

Descriptor Type Descriptor Name Hypothetical Value
Electronic HOMO Energy -6.2 eV
Electronic LUMO Energy -0.8 eV
Steric Molecular Volume 210 ų
Lipophilic LogP 2.5

Research Applications and Prospective Areas

Role as a Key Intermediate in Complex Chemical Synthesis

The substituted 2-methoxypyridine (B126380) framework is a cornerstone in synthetic organic chemistry, valued for its utility as a versatile intermediate. The electron-donating methoxy (B1213986) group at the 2-position activates the pyridine (B92270) ring, influencing its reactivity and making it a valuable precursor for a wide array of more complex molecules.

Compounds based on the 2-methoxypyridine core serve as foundational starting materials for creating advanced organic building blocks. The inherent reactivity of the pyridine ring allows for further functionalization, enabling the construction of elaborate molecular architectures. For instance, 2-halopyridine derivatives are common starting points for synthesizing functionalized pyridines via nucleophilic substitution, where a methoxy group can be introduced. This initial structure can then undergo further reactions, such as C-H arylation, to produce diversely functionalized building blocks suitable for applications in medicinal chemistry and materials science. The design of fused pyridine building blocks from simpler precursors is also a key strategy for generating large libraries of compounds for drug discovery.

The pyridine nucleus is a prevalent feature in a vast number of bioactive compounds and approved drugs, making it a "privileged scaffold" in medicinal chemistry. Intermediates like 2-methoxypyridine are instrumental in the synthesis of fused heterocyclic systems. Research has demonstrated the use of 2-methoxypyridine in the facile and mild synthesis of 3-aminoimidazo[1,2-a]pyridines, a class of compounds with significant pharmaceutical relevance. The pyridine scaffold's ability to act as a structural anchor allows for the systematic construction of polycyclic systems, which are often essential for achieving desired biological activities or material properties.

Exploration in Materials Science and Functional Molecule Design

The electronic and structural properties of the 2-methoxypyridine moiety make it a promising component in the design of advanced functional materials. The interplay between the aromatic core and its substituents can give rise to unique optical and self-assembly behaviors.

Research has successfully demonstrated that derivatives of 2-methoxypyridine can function as the central core for bent-shaped luminescent mesogens, which are molecules that exhibit liquid crystal phases. The presence of the pyridine ring, along with various polar substituents, significantly influences the formation of mesophases over a wide thermal range. The combination of the rigid pyridine core and flexible side chains, such as the methoxyethoxy group in 2-Methoxy-3-(2-methoxyethoxy)pyridine, is a classic design principle for inducing liquid crystallinity.

For example, a study on 2-methoxy-3-cyanopyridine derivatives showed the formation of nematic and columnar liquid crystal phases. The specific phase observed was highly dependent on the nature of the terminal substituents attached to the pyridine core. This highlights the tunability of these systems for specific applications.

Table 1: Phase Transitions of Selected 2-Methoxypyridine Derivatives

Compound ID Structure Phase Transitions (°C)
4a 2-methoxy-3-cyano-4-(4-fluorophenyl)-6-(4-decyloxyphenyl)pyridine Cr 101 N 114 I
4d 2-methoxy-3-cyano-4-(4-chlorophenyl)-6-(4-decyloxyphenyl)pyridine Cr 118 N 125 I
4g 2-methoxy-4-(4-bromophenyl)-6-(4-decyloxyphenyl)pyridine Cr 124 Colr 156 I

Data sourced from a study on bent-shaped luminescent mesogens. Cr = Crystalline, N = Nematic, Colr = Rectangular Columnar, I = Isotropic liquid.

Many of the same pyridine-based compounds investigated for liquid crystal properties also exhibit strong luminescence, making them excellent candidates for optoelectronic materials. The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has been a focus in the development of materials for organic light-emitting diodes (OLEDs). The inherent photophysical properties of the 2-methoxypyridine core, which can be fine-tuned through substitution, allow for the creation of materials that emit light across the visible spectrum. These fluorescent heterocycles are often chemically stable and can be readily functionalized, providing a straightforward platform for developing new dyes and emissive materials for devices like OLEDs and sensors.

Development of Ligands for Metal-Catalyzed Processes

Pyridine and its derivatives are fundamental ligands in coordination chemistry and are widely used in transition metal-catalyzed reactions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable complexes.

The electronic properties of the pyridine ligand can be precisely modulated by adding substituents to the ring. Electron-donating groups, such as the methoxy and methoxyethoxy groups in this compound, increase the electron density on the nitrogen atom. This enhances the σ-donating ability of the pyridine, making it a stronger Lewis base and potentially influencing the stability and reactivity of the resulting metal complex. The flexible ether side chain could also play a role in coordination, potentially leading to multidentate binding that can further stabilize the metal center and control its catalytic activity. While specific catalytic applications for this compound are not yet detailed, its structural features make it a promising candidate for development as a specialized ligand in homogeneous catalysis.

Tuning Catalytic Activity and Selectivity

Substituted pyridines are widely employed as ligands in transition-metal catalysis. nih.govbeilstein-journals.org The catalytic activity and selectivity of a metal complex can be significantly influenced by the electronic and steric nature of its ligands. nih.gov The 2-methoxy group in the target molecule is an electron-donating group, which can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to a metal center.

The 2-methoxyethoxy group at the 3-position introduces additional functionality. The ether oxygens in this side chain could act as hemilabile coordinating sites, capable of reversibly binding to the metal center. This hemilability can play a crucial role in stabilizing catalytic intermediates and influencing the stereochemical outcome of a reaction. By modifying the length and nature of such polyether side chains, it is possible to create a tailored ligand environment around a metal catalyst, thereby tuning its activity and selectivity for a specific transformation. nih.gov For instance, in reactions such as C-H functionalization, the precise orientation of the substrate relative to the catalytic center, which can be controlled by the ligand, is critical for achieving high regioselectivity. nih.govrsc.org

Investigation of Corrosion Inhibition Mechanisms (for related structures)

Pyridine derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media. rdd.edu.iqqu.edu.qachemmethod.com Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.comnih.gov This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.govnih.gov

For structures related to this compound, the presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, is crucial for the corrosion inhibition process. eurjchem.compsu.edu The pyridine nitrogen atom can coordinate with vacant d-orbitals of the metal, while the oxygen atoms of the methoxy and methoxyethoxy groups can also participate in this interaction, leading to a stronger and more stable adsorbed layer. rdd.edu.iqmdpi.com

The mechanism of inhibition for such compounds involves several key aspects:

Adsorption: The molecules adsorb onto the metal surface, and this process can often be described by adsorption isotherms like the Langmuir model. mdpi.com

Blocking of Active Sites: The adsorbed inhibitor molecules block the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. rdd.edu.iqresearchgate.net

Formation of a Protective Film: The accumulation of inhibitor molecules forms a thin, protective film that acts as a physical barrier against corrosive species. The presence of the flexible methoxyethoxy side chain could potentially lead to a more compact and effective protective layer. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide further insights into the corrosion inhibition mechanism by calculating parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the electron-donating and accepting abilities of the inhibitor molecule, respectively. eurjchem.com For alkoxy-substituted pyridines, the electron-donating nature of the alkoxy groups is expected to increase the HOMO energy, facilitating electron donation to the metal and enhancing the strength of the chemical adsorption. eurjchem.compsu.edu

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. nih.govijarsct.co.inscirp.org Future research could focus on establishing novel synthetic pathways to 2-Methoxy-3-(2-methoxyethoxy)pyridine that prioritize sustainability and efficiency.

One promising avenue is the exploration of multicomponent reactions (MCRs) . These one-pot processes offer significant advantages in terms of atom economy and reduced waste generation. nih.gov A hypothetical MCR for the synthesis of the target molecule could involve the condensation of a suitable 1,3-dicarbonyl compound, an enol ether, and an ammonia (B1221849) source, potentially catalyzed by a reusable solid acid or a metal-organic framework.

Another area ripe for investigation is the application of flow chemistry . Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and facile scalability. mtak.humdpi.comstrath.ac.ukspringerprofessional.de A flow-based synthesis of This compound could enable rapid optimization of reaction conditions and potentially lead to higher yields and purity compared to traditional batch methods.

Furthermore, the development of green catalytic systems for the synthesis of this compound is highly desirable. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems, operating in environmentally friendly solvents such as water, ethanol, or supercritical CO₂. ijarsct.co.in

Table 1: Proposed Novel Synthetic Routes for this compound

Synthetic Approach Proposed Catalyst/Conditions Potential Advantages
Multicomponent Reaction Zeolite Y, Microwave irradiation High atom economy, reduced reaction time, simple work-up. nih.gov
Flow Chemistry Packed-bed reactor with a solid acid catalyst High throughput, excellent process control, enhanced safety. mtak.humdpi.com

Advanced Functionalization Strategies for Diversification

The functionalization of the pyridine (B92270) ring is crucial for tuning its physicochemical properties and for the development of new applications. nih.gov The electron-donating nature of the two alkoxy groups in This compound is expected to influence the regioselectivity of electrophilic and metal-catalyzed functionalization reactions.

A key area for future research is the transition-metal-catalyzed C-H activation of the pyridine ring. acs.orgrsc.orgbeilstein-journals.org Given the electronic properties of the substituents, the C4 and C6 positions are likely to be the most susceptible to electrophilic attack, while the C5 position might be activated under different catalytic conditions. The development of regioselective C-H arylation, alkenylation, or alkylation reactions would provide a powerful tool for the diversification of the parent molecule. nih.govnih.gov

Photocatalysis represents another exciting frontier for the functionalization of this pyridine derivative. iciq.orgrecercat.catnih.govchemeurope.comacs.org Visible-light-mediated reactions could enable the introduction of a wide range of functional groups under mild conditions, potentially with novel regioselectivity compared to traditional methods.

Table 2: Potential Advanced Functionalization Strategies

Functionalization Method Target Position Potential Reagents and Catalysts
C-H Arylation C4 or C6 Aryl halides, Palladium(II) acetate, Pivalic acid. nih.gov
C-H Alkenylation C4 or C6 Alkenes, Rhodium(III) catalyst.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is essential for the optimization of existing synthetic methods and the rational design of new transformations. cuny.edunih.gov Future research should aim to elucidate the mechanisms of the novel synthetic and functionalization reactions proposed for This compound .

Kinetic studies can provide valuable insights into the reaction order and the rate-determining step. By systematically varying the concentrations of reactants, catalysts, and additives, a detailed kinetic profile of the reactions can be established.

The use of isotopic labeling experiments, for instance, by incorporating deuterium at specific positions of the pyridine ring, can help to identify the exact sites of bond cleavage and formation during C-H activation processes.

In situ spectroscopic techniques , such as NMR and IR spectroscopy, can be employed to monitor the reaction progress in real-time and to detect the formation of transient intermediates, providing direct evidence for the proposed reaction pathways.

Table 3: Proposed Mechanistic Studies

Study Objective Expected Outcome
Kinetic Analysis Determine the rate law and activation parameters. Understanding of the factors influencing the reaction rate.
Isotopic Labeling Elucidate the C-H activation pathway. Confirmation of the regioselectivity and mechanism of functionalization.

Exploration of New Applications in Emerging Fields

The unique electronic and structural features of This compound suggest that it and its derivatives could find applications in a variety of fields.

In medicinal chemistry , the pyridine nucleus is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.orgresearchgate.net The introduction of the methoxyethoxy side chain could enhance the solubility and pharmacokinetic properties of potential drug candidates. Future research could involve the synthesis and biological evaluation of a library of derivatives of the title compound for various therapeutic targets.

In materials science , pyridine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.netresearchgate.netrsc.org The photophysical properties of This compound and its functionalized analogues should be investigated to assess their potential in these applications.

Furthermore, the nitrogen atom of the pyridine ring can act as a ligand for metal ions, suggesting potential applications in coordination chemistry and catalysis . The coordination complexes of this molecule could exhibit interesting structural and reactive properties.

Table 4: Potential Applications in Emerging Fields

Field Potential Application Rationale
Medicinal Chemistry Scaffolds for drug discovery The pyridine core is a common motif in bioactive molecules. nih.govresearchgate.net
Materials Science Components for OLEDs Pyridine derivatives can exhibit desirable photophysical properties. researchgate.netrsc.org

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry can significantly accelerate the discovery and development of new molecules and reactions. oberlin.edunih.govresearchgate.net A research program focused on This compound would greatly benefit from such an integrated approach.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as to model the reaction pathways of the proposed synthetic and functionalization reactions. researchgate.net This can provide valuable insights into the regioselectivity and reactivity, guiding the experimental design.

Machine learning algorithms can be employed to optimize reaction conditions by analyzing large datasets of experimental results. beilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov This data-driven approach can lead to the rapid identification of the optimal parameters for a given transformation, saving time and resources.

Table 5: Proposed Integration of Experimental and Computational Methods

Methodology Application Expected Outcome
DFT Calculations Prediction of reactivity and regioselectivity Rationalization of experimental observations and guidance for future experiments. researchgate.net
Machine Learning Optimization of reaction conditions Accelerated discovery of optimal synthetic protocols. beilstein-journals.orgbeilstein-journals.org

Q & A

Q. Why do solubility predictions (XlogP) sometimes conflict with experimental observations?

  • XlogP underestimates hydrogen-bonding capacity of methoxyethoxy groups. Use Hansen solubility parameters (HSPs) to refine solvent selection (e.g., THF vs. chloroform) .

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Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-(2-methoxyethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-(2-methoxyethoxy)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.